Vitamin B12-Co(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

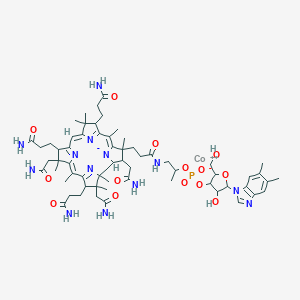

Vitamin B12-Co(II), also known as Vitamin B12-Co(II), is a useful research compound. Its molecular formula is C62H89CoN13O14P and its molecular weight is 1329.3 g/mol. The purity is usually 95%.

The exact mass of the compound Vitamin B12-Co(II) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Tetrapyrroles - Corrinoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Vitamin B12-Co(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vitamin B12-Co(II) including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Formation of Cob(II)alamin

Cob(II)alamin can be formed through various reactions:

- Homolytic Cleavage: Adenosylcobalamin (AdoCbl), which has cobalt in the +3 oxidation state, can undergo homolytic cleavage of the Co-C bond to generate cob(II)alamin and a 5'-deoxyadenosyl radical . AdoCbl Co III →Cob II alamin+5 deoxyadenosyl radical

- Reduction of Cob(III)alamin: Cob(III)alamin can be reduced to cob(II)alamin under anaerobic conditions .

- Photolysis and Thermolysis: Alkylcobalamins and alkylcobaloximes undergo photolysis and thermolysis, yielding cob(II)alamin as a product .

Reactions of Cob(II)alamin

Cob(II)alamin participates in a variety of chemical reactions, often acting as an intermediate in B12-dependent enzymatic processes:

- Hydrogen Abstraction: In isomerization reactions, the adenosyl radical (formed from AdoCbl) abstracts a hydrogen atom from the substrate, leading to substrate radical formation and rearrangement. Subsequently, a hydrogen atom is abstracted from the adenosyl group, reforming Co(III) adenosylcobalamin .

- Methyl Transfer Reactions: In methyl transfer reactions, cobalamin cycles between Co(III) and Co(I), facilitating the transfer of a methyl group from methyl-tetrahydrofolate to homocysteine, generating methionine . Cob(II)alamin is an intermediate in this process, being further reduced to Co(I).

- Reactions with Nitrogen Oxides: Cob(II)alamin reacts with nitric oxide (NO) and other nitrogen oxides, which is relevant to the biological activity of vitamin B12 .

Cob(II)alamin in Catalysis

Vitamin B12 derivatives, including cob(II)alamin, have been used as catalysts in various organic reactions . These reactions often involve the formation of organometallic species with relatively weak cobalt-carbon bonds that can undergo either homolytic or heterolytic dissociation .

- C-C Bond Forming Reactions: Vitamin B12 can catalyze radical C-C bond-forming reactions . These reactions are initiated by the reduction of a cobalt species, often to Co(I), which then reacts with an electrophilic substrate to form a Co-C bond. Homolysis of this bond generates a radical that can engage in various reactions .

- Dehalogenation Reactions: Vitamin B12 and its derivatives can be used in dehalogenation reactions . These reactions involve the formation of a Co-C bond, with the elimination of a halide.

- Cyclopropanation: Cobalamin derivatives can catalyze the cyclopropanation of styrenes with ethyl diazoacetate . For example, (H2O)Cbl (a B12 derivative) has been shown to be an effective catalyst for this reaction .

Table: Influence of B12 Catalyst on Cyclopropanation of Styrene

| Catalyst | Yield (%) | cis:trans | ee (%) |

|---|---|---|---|

| (CN)Cbl | 34 | 56:44 | 47(29) |

| (H2O)Cbl | 98 | 61:39 | 64(54) |

| MeCbl | 86 | 61:39 | N/A |

Metalation

CobW, a GTPase, is a predicted Co(II)-chaperone for vitamin B12 . Upon binding nucleotide (GTP) and Mg(II), CobW assembles a high-affinity site that can obtain Co(II) or Zn(II) from the intracellular milieu .

属性

CAS 编号 |

14463-33-3 |

|---|---|

分子式 |

C62H89CoN13O14P |

分子量 |

1329.3 g/mol |

IUPAC 名称 |

cobalt(2+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate |

InChI |

InChI=1S/C62H90N13O14P.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);/q;+2/p-2 |

InChI 键 |

ASARMUCNOOHMLO-UHFFFAOYSA-L |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |

手性 SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |

规范 SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |

同义词 |

cob(II)alamin |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。